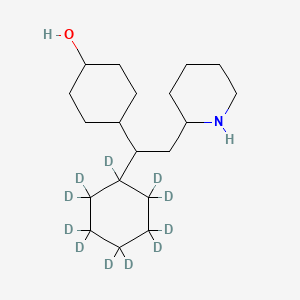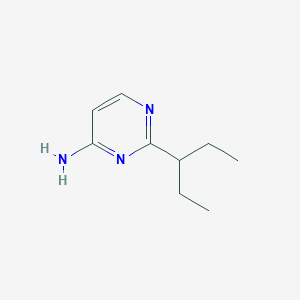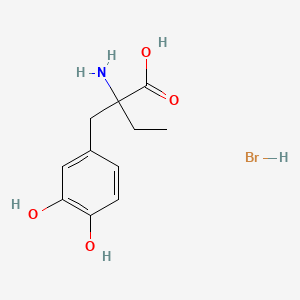
rac a-Ethyl DOPA Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac a-Ethyl DOPA Hydrobromide, also known as L-alpha-Amino-alpha-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide, is a chemical compound with the molecular formula C11H16BrNO4 and a molecular weight of 306.15 g/mol . This compound is a derivative of DOPA (3,4-dihydroxyphenylalanine) and is used in various scientific research applications.
Preparation Methods
The synthesis of rac a-Ethyl DOPA Hydrobromide involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve the use of hydrobromic acid as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
rac a-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: It can be reduced to form catechols, which have significant biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac a-Ethyl DOPA Hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmitter synthesis and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of rac a-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is metabolized to form active metabolites that interact with alpha-adrenergic receptors and aromatic L-amino acid decarboxylase enzymes. These interactions lead to the modulation of neurotransmitter levels and various physiological effects .
Comparison with Similar Compounds
rac a-Ethyl DOPA Hydrobromide can be compared with other similar compounds such as:
DOPA (3,4-dihydroxyphenylalanine): A precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine.
Methyldopa: An antihypertensive agent that is also a derivative of DOPA.
Levodopa: Used in the treatment of Parkinson’s disease by replenishing dopamine levels in the brain.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16BrNO4 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |
InChI |
InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |
InChI Key |
AIUVUJQXEMPCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
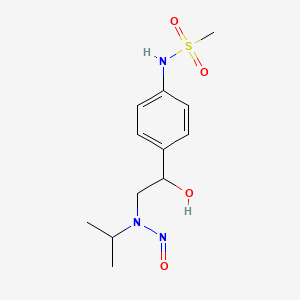
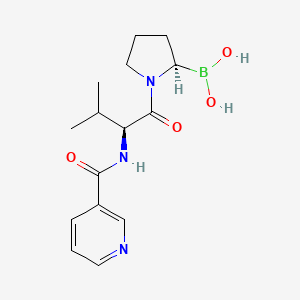
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
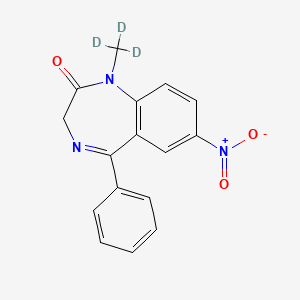
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
